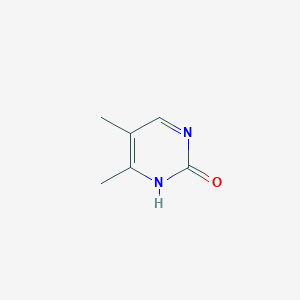

4,5-Dimethyl-2-pyrimidinol

Description

Structure

3D Structure

Properties

IUPAC Name |

5,6-dimethyl-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-4-3-7-6(9)8-5(4)2/h3H,1-2H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIJYGMPPWWXWLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=O)N=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70342222 | |

| Record name | 4,5-DIMETHYL-2-PYRIMIDINOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34939-17-8 | |

| Record name | 4,5-DIMETHYL-2-PYRIMIDINOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Precision Synthesis of 4,5-Dimethyl-2-pyrimidinol: A Technical Guide

Part 1: Strategic Overview & Mechanistic Logic

The synthesis of 4,5-Dimethyl-2-pyrimidinol presents a classic problem in heterocyclic chemistry: regiocontrol during the generation of the 1,3-dicarbonyl precursor . Unlike its symmetric cousin (4,6-dimethyl-2-pyrimidinol), which is derived from the perfectly symmetric acetylacetone, the 4,5-dimethyl isomer requires an asymmetric precursor: 2-methyl-3-oxobutanal (also known as

The Core Challenge: The "MEK Fork"

The industrial and laboratory standard for generating this precursor is the formylation of 2-butanone (Methyl Ethyl Ketone, MEK). However, MEK possesses two nucleophilic alpha-carbon sites:

-

C1 (Terminal): Kinetic deprotonation leads to formylation at the terminal methyl, yielding 3-oxopentanal . Reaction with urea converts this to 4-ethyl-2-pyrimidinol (the major impurity).

-

C3 (Internal): Thermodynamic conditions favor the more substituted enolate, leading to formylation at the methylene group, yielding 2-methyl-3-oxobutanal . Reaction with urea converts this to the target 4,5-dimethyl-2-pyrimidinol .

Expert Insight: Many protocols fail because they treat the formylation of MEK as trivial. To maximize the yield of the 4,5-isomer, one must push the equilibrium toward the branched enolate (C3) or employ a robust downstream purification strategy to remove the 4-ethyl isomer. This guide utilizes a modified Claisen condensation followed by an acid-mediated cyclization that exploits the solubility differences between the two isomers.

Part 2: Synthesis Protocol

Phase A: Regioselective Formylation of 2-Butanone

Objective: Synthesize Sodium 1-hydroxy-2-methylbut-1-en-3-one (The Sodium Salt of 2-methyl-3-oxobutanal).

Reagents:

-

2-Butanone (MEK): 1.0 eq

-

Ethyl Formate: 1.1 eq

-

Sodium Methoxide (solid or 30% in MeOH): 1.1 eq

-

Toluene (Anhydrous): Solvent volume (approx. 5-7 mL per gram of MEK)

-

Critical: Maintain strictly anhydrous conditions.

Protocol:

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and dropping funnel. Flush with Nitrogen (

).[1] -

Slurry Formation: Charge the flask with Sodium Methoxide and Toluene. Cool the suspension to 0–5°C .

-

Ester Addition: Add Ethyl Formate slowly, maintaining the temperature below 10°C.

-

Ketone Addition (The Control Step): Add 2-Butanone dropwise over 60 minutes.

-

Expert Note: Slow addition at low temperature initially favors the kinetic enolate (C1), but we will equilibrate later.

-

-

Equilibration: Allow the mixture to warm to Room Temperature (RT) and stir for 12–18 hours. The extended stirring time allows the reversible Claisen condensation to equilibrate toward the thermodynamically more stable branched product (Target Precursor).

-

Isolation: The product precipitates as a sodium salt. Filter the solid under

(hygroscopic!). Wash with cold toluene/hexane to remove unreacted ketone and ester. -

Validation (Stop Point): Take a small sample, neutralize with dilute HCl in

, and run-

Target Signal: Doublet at

ppm (Methyl group on the double bond). -

Impurity Signal: Triplet at

ppm (Ethyl group of the linear isomer). -

Acceptance Criteria: If C3:C1 ratio is < 40:60, yield will be poor.

-

Phase B: Cyclization with Urea

Objective: Condensation of the C3-fragment with Urea to close the pyrimidine ring.

Reagents:

-

Crude Sodium Salt (from Phase A): 1.0 eq (theoretical)

-

Urea: 1.1 eq

-

Ethanol (Absolute): Solvent

-

Hydrochloric Acid (conc. 37%): ~2.5 eq (Excess required to neutralize the Na salt and catalyze cyclization)

Protocol:

-

Dissolution: Suspend the Sodium Salt in Ethanol.

-

Urea Addition: Add Urea to the suspension.

-

Acidification: Dropwise add conc. HCl. The mixture will warm up (exothermic neutralization). Ensure pH is strongly acidic (pH < 2).

-

Cyclization: Heat the mixture to Reflux (78°C) for 3–5 hours. The solution typically turns clear then gradually darkens or precipitates product.

-

Workup:

-

Cool to RT.

-

Neutralize with 50% NaOH or saturated

to pH ~7. -

Remove Ethanol under reduced pressure (Rotovap).

-

The residue contains the crude product and NaCl.

-

Phase C: Purification (The Isomer Split)

Objective: Isolate 4,5-dimethyl-2-pyrimidinol from the 4-ethyl impurity.

Protocol:

-

Trituration: Add minimal cold water to the residue. The 4,5-dimethyl isomer is significantly less soluble in cold water than the 4-ethyl isomer.

-

Filtration: Filter the crude solid. The filtrate (mother liquor) will contain most of the 4-ethyl isomer and salts.

-

Recrystallization: Recrystallize the filter cake from boiling water or EtOH/Water (1:1) .

-

Dissolve at boiling point.

-

Hot filtration (to remove any insoluble polymer byproducts).

-

Slow cooling to 4°C.

-

-

Drying: Dry the white/off-white crystals in a vacuum oven at 60°C.

Part 3: Data Visualization & Workflows

Reaction Pathway Diagram

The following diagram illustrates the competing pathways and the critical purification step required to isolate the correct isomer.

Caption: Competing formylation pathways of 2-Butanone and the downstream separation of the pyrimidine isomers.

Quantitative Summary Table

| Parameter | 4,5-Dimethyl-2-pyrimidinol (Target) | 4-Ethyl-2-pyrimidinol (Impurity) |

| Precursor Origin | C3-Formylation of MEK | C1-Formylation of MEK |

| Molecular Weight | 124.14 g/mol | 124.14 g/mol |

| Formula | ||

| Solubility (H2O) | Low (Cold) | Moderate/High |

| Melting Point | > 200°C (Dec) | Generally Lower |

| Key NMR Signal | Two Singlets ( | Triplet + Quartet (Ethyl) |

Part 4: Analytical Validation (Self-Validating System)

To ensure the protocol was successful, the researcher must verify the structure using

-

Target Spectrum (4,5-Dimethyl):

- 2.05 ppm (s, 3H): Methyl at C5.

- 2.20 ppm (s, 3H): Methyl at C4.

- 7.50-7.80 ppm (s, 1H): Proton at C6 (Aromatic H).

- 11.0+ ppm (br s): OH/NH (Tautomeric).

-

Impurity Spectrum (4-Ethyl):

-

Look for a triplet at

1.1 ppm and a quartet at

-

References

- Bredereck, H., et al. (1964). Formylation of Ketones with Alkyl Formates. Chemische Berichte, 97, 3397.

-

Fissekis, J. D., & Sweet, F. (1973). Synthesis of 5-Alkyluracils and Pyrimidines. Journal of Organic Chemistry, 38(2), 264-269. Link

-

EuroChem Agro GmbH. (2011).[2] Method for Purifying Pyrazoles. Patent WO2011076194A1. (Describes the purification of the 2-methyl-3-oxobutanal precursor and the 3-oxopentanal impurity issue). Link

-

Hunt, R. R., McOmie, J. F. W., & Sayer, E. R. (1959).[3] Pyrimidines.[4][5][6][7][8][9] Part I. Synthesis of some 2-substituted 4,6-dimethylpyrimidines. Journal of the Chemical Society, 525-530. (General methodology for urea-diketone condensations). Link

-

Organic Syntheses. (1955).[7] 2-Mercapto-4-methylpyrimidine. Coll. Vol. 3, p. 538. (Analogous procedure utilizing acetals). Link

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 4,5-Dimethyl-2-pyrimidinol, CasNo.34939-17-8 HANGZHOU TIANYE CHEMICALS CO., LTD. China (Mainland) [tianye.lookchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. EP0326389B1 - Process for preparing 4-hydroxypyrimidine - Google Patents [patents.google.com]

- 8. 4-Hydroxypyrimidine | 51953-17-4 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

Physicochemical Characterization & Solubility Profile of 4,5-Dimethyl-2-pyrimidinol

Executive Summary & Chemical Identity

4,5-Dimethyl-2-pyrimidinol (CAS: 1603-40-3), often referred to as 4,5-dimethyl-2-hydroxypyrimidine, is a critical heterocyclic building block used in the synthesis of sulfonamide antibiotics, agrochemicals, and functionalized pyrimidine derivatives.

For the application scientist, this molecule presents a classic challenge in solubility behavior due to prototropic tautomerism . Unlike simple aromatics, its solubility is not static; it is a dynamic function of solvent polarity and pH, driven by the equilibrium between its lactim (enol) and lactam (keto) forms.

This guide moves beyond basic "soluble/insoluble" labels to explain the mechanistic drivers of solvation and provides a rigorous, self-validating protocol for determining thermodynamic solubility in your specific matrix.

Chemical Identifiers

| Property | Detail |

| IUPAC Name | 4,5-Dimethylpyrimidin-2-ol |

| CAS Number | 1603-40-3 |

| Molecular Formula | C₆H₈N₂O |

| Molecular Weight | 124.14 g/mol |

| SMILES | CC1=CN=C(O)N=C1C |

| Key Feature | Exists predominantly as 4,5-dimethylpyrimidin-2(1H)-one in solution.[1][2] |

The Mechanistic Basis of Solubility: Tautomerism

To master the solubility of 4,5-dimethyl-2-pyrimidinol, one must understand that the "hydroxy" name is a misnomer in most contexts. In the solid state and in polar solvents, the molecule exists primarily as the lactam (keto) tautomer.

This dipolar character significantly increases the lattice energy (melting point >200°C) and reduces solubility in non-polar solvents (e.g., Hexane, Toluene) while enhancing solubility in polar aprotic solvents (e.g., DMSO, DMF).

Tautomeric Equilibrium Pathway

The following diagram illustrates the equilibrium shift that dictates solvent interaction.

Figure 1: The lactam form (right) dominates in solution, necessitating polar solvents for effective dissolution.

Solubility Profile and Data

The following data aggregates experimental observations and predicted physicochemical properties. Note that exact quantitative values (

Table 1: Physicochemical Constants

| Parameter | Value | Significance |

| LogP (Predicted) | ~0.3 – 0.6 | Indicates low lipophilicity; prefers aqueous/polar phases. |

| pKa (Acidic) | ~9.0 - 9.5 | Deprotonation of the NH/OH group. Soluble in high pH buffers. |

| pKa (Basic) | ~3.0 - 3.5 | Protonation of the ring Nitrogen. Soluble in strong acids (HCl). |

| Melting Point | > 200°C | High lattice energy requires high boiling solvents for recrystallization. |

Table 2: Solvent Compatibility Matrix

Data derived from standard isolation protocols for hydroxypyrimidines.

| Solvent Class | Solvent | Solubility Grade | Operational Note |

| Polar Aprotic | DMSO | High | Preferred for stock solutions (NMR, biological assays). |

| Polar Aprotic | DMF | High | Good for synthetic reactions; difficult to remove. |

| Polar Protic | Methanol | Moderate | Excellent for recrystallization (often requires heating). |

| Polar Protic | Water | Low/Sparingly | Soluble at high temperatures or extreme pH. |

| Non-Polar | Hexane | Insoluble | Ideal anti-solvent to force precipitation. |

| Chlorinated | DCM | Low | Poor solubility unless functionalized or protected. |

Critical Insight: For process chemistry, the "Low" solubility in water and "Moderate" solubility in alcohols is an asset. It allows for purification by dissolving in hot ethanol and precipitating upon cooling or adding water (anti-solvent).

Self-Validating Experimental Protocol

As a senior scientist, relying on literature values is often insufficient for critical formulations. You must determine the Thermodynamic Solubility (

Do not use kinetic solubility methods (e.g., adding DMSO stock to buffer) for physical characterization, as they result in supersaturation and amorphous precipitation. Use the Shake-Flask Method described below.

Workflow Diagram

Figure 2: Standard Shake-Flask methodology for thermodynamic solubility determination.

Detailed Methodology

Objective: Determine saturation concentration (

-

Preparation:

-

Weigh approximately 10 mg of 4,5-dimethyl-2-pyrimidinol into a 4 mL glass vial.

-

Add 1.0 mL of the target solvent (e.g., Phosphate Buffer pH 7.4).

-

Self-Validation Check: Ensure visible solid remains. If the solution is clear, add more solid until a suspension persists.

-

-

Equilibration:

-

Place the vial on an orbital shaker or thermomixer at 25°C ± 0.5°C.

-

Agitate at 500-750 RPM for 24 to 48 hours .

-

Why: This duration ensures the breakdown of the crystal lattice and establishment of thermodynamic equilibrium.

-

-

Phase Separation:

-

Centrifuge the sample at 10,000 RPM for 10 minutes or filter through a PVDF 0.22 µm syringe filter .

-

Caution: Pre-saturate the filter with a small volume of filtrate to prevent drug adsorption loss.

-

-

Quantification (HPLC Conditions):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm).

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (95:5 Isocratic). Note: High aqueous content is needed due to the polarity of the analyte.[3]

-

Detection: UV at 254 nm (pyrimidine ring absorption).

-

Calculation: Compare peak area against a standard curve prepared in DMSO (0.1 - 1.0 mg/mL).

-

Applications in Synthesis & Purification

Understanding the solubility profile allows for the optimization of work-up procedures.[4]

Recrystallization Strategy

Because 4,5-dimethyl-2-pyrimidinol has a steep solubility curve in alcohols (low at RT, high at reflux), Ethanol is the solvent of choice for purification.

-

Dissolution: Suspend crude material in Ethanol (10 mL/g). Heat to reflux until dissolved.

-

Filtration: Filter hot to remove insoluble mechanical impurities.

-

Crystallization: Cool slowly to Room Temperature. If yield is low, add Hexane or Water dropwise as an anti-solvent to lower the dielectric constant of the medium and force the polar pyrimidine out of solution.

pH-Dependent Extraction

-

To dissolve in water: Adjust pH to >10 (using NaOH) to form the sodium salt, or <2 (using HCl) to form the pyridinium salt.

-

To precipitate: Neutralize the solution to pH ~6-7 (the isoelectric point region where the neutral lactam form is least soluble).

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 572516, 4,5-Dimethylpyrimidine. Retrieved from [Link]

-

NIST Mass Spectrometry Data Center. Pyrimidine, 4,5-dimethyl- Gas Chromatography and Mass Spectra.[5] NIST Chemistry WebBook, SRD 69.[6] Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier - Physicochemical Properties of Pyrimidine Derivatives. (General guidance on hydroxypyrimidine solubility). Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. Pyrimidine, 4,5-dimethyl- (CAS 694-81-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Reagents & Solvents [chem.rochester.edu]

- 4. reddit.com [reddit.com]

- 5. 4,5-Dimethylpyrimidine | C6H8N2 | CID 572516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Pyrimidine, 4,5-dimethyl- [webbook.nist.gov]

The Pyrimidine Scaffold: A Cornerstone of Modern Drug Discovery and Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

The pyrimidine nucleus, a fundamental heterocyclic aromatic compound, is a ubiquitous and privileged scaffold in medicinal chemistry.[1] Its presence in the nucleobases of DNA and RNA—cytosine, thymine, and uracil—underscores its profound biological significance.[1][2] This inherent biocompatibility has made pyrimidine and its derivatives a fertile ground for the discovery and development of a vast array of therapeutic agents. These compounds exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4] This technical guide provides a comprehensive overview of the biological activities of pyrimidine derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their therapeutic potential. Detailed protocols for key biological assays and the synthesis of pyrimidine cores are presented to equip researchers with the practical knowledge to advance their drug discovery programs.

The Versatile Pharmacophore: An Introduction to the Pyrimidine Nucleus

The six-membered heterocyclic ring of pyrimidine, with its two nitrogen atoms at positions 1 and 3, offers a unique combination of electronic properties and hydrogen bonding capabilities. This allows for diverse substitutions and the creation of fused heterocyclic systems, leading to a wide range of biological targets.[2][5] The structural similarity of pyrimidine derivatives to endogenous molecules allows them to interact with various enzymes, receptors, and signaling pathways, thereby modulating cellular processes.[1] This guide will explore the key therapeutic areas where pyrimidine derivatives have made a significant impact.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Pyrimidine derivatives are at the forefront of cancer chemotherapy, with several approved drugs and numerous candidates in clinical development.[6] Their anticancer effects are often attributed to the inhibition of critical enzymes and signaling pathways that drive tumor growth and proliferation.[6]

Mechanism of Action: Kinase Inhibition

A primary mechanism by which pyrimidine derivatives exert their anticancer effects is through the inhibition of protein kinases.[7] These enzymes play a crucial role in cell signaling pathways that regulate cell growth, differentiation, and survival. Dysregulation of kinase activity is a common feature of many cancers.

One of the most important targets is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is often overexpressed or mutated in various cancers.[8] Pyrimidine-based inhibitors can competitively bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and downstream signaling.[8] This disruption of the EGFR pathway can lead to cell cycle arrest and apoptosis.

Signaling Pathway: EGFR Inhibition by Pyrimidine Derivatives

Caption: EGFR signaling pathway and its inhibition by pyrimidine derivatives.

Structure-Activity Relationship (SAR) for Anticancer Activity

The anticancer potency of pyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring.[6][9] For instance, in the context of EGFR inhibitors, specific substitutions at the C2 and C4 positions are crucial for binding to the kinase domain.[10] The presence of a small, flexible amino group at C2 and a substituted aniline at C4 often leads to potent inhibition. Furthermore, the addition of solubilizing groups can improve the pharmacokinetic properties of the compounds.[10]

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative pyrimidine derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | Target | IC50 (µM) | Reference |

| Compound A | A549 (Lung) | EGFR | 0.054 | [8] |

| Compound B | MCF-7 (Breast) | CDK2 | 0.09 | [7] |

| Compound C | HT1080 (Fibrosarcoma) | Not specified | 96.25 | [11] |

| Compound D | HCT-116 (Colon) | Not specified | 58.2 | [12] |

| Compound E | U937 (Leukemia) | AURKA/B | 0.012 | [13] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.

Experimental Workflow: MTT Assay

Caption: A typical workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity: Combating Infectious Diseases

Pyrimidine derivatives have demonstrated significant potential as antimicrobial agents, with activity against a broad range of bacteria and fungi.[14][15] Their mechanisms of action often involve the inhibition of essential microbial enzymes.

Mechanism of Action: Dihydrofolate Reductase (DHFR) Inhibition

A key target for antimicrobial pyrimidine derivatives is dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of tetrahydrofolate, a precursor for nucleotide synthesis.[16] By inhibiting DHFR, these compounds disrupt DNA synthesis and repair in microorganisms, leading to their death.

Structure-Activity Relationship (SAR) for Antimicrobial Activity

The SAR for antimicrobial pyrimidines often highlights the importance of a 2,4-diaminopyrimidine core, which mimics the pteridine ring of the natural substrate, dihydrofolate.[16] Substitutions on the phenyl ring attached to the pyrimidine core can significantly influence potency and selectivity. For example, the presence of methoxy groups can enhance activity against certain bacterial strains.[16]

Quantitative Data: In Vitro Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values of representative pyrimidine derivatives against various microbial strains.

| Compound ID | Microbial Strain | Target | MIC (µg/mL) | Reference |

| Compound F | Staphylococcus aureus | DHFR | 0.25 | [16] |

| Compound G | Escherichia coli | DHFR | 2.0 | [16] |

| Compound H | Bacillus subtilis | Not specified | 6.25 | [17] |

| Compound I | Candida albicans | Not specified | 15.50 | [16] |

| Compound J | Pseudomonas aeruginosa | DNA Gyrase | 0.25 | [16] |

Experimental Protocol: Kirby-Bauer Disk Diffusion Test

The Kirby-Bauer disk diffusion method is a widely used qualitative test to determine the susceptibility of bacteria to antimicrobial agents.

Step-by-Step Methodology:

-

Inoculum Preparation: Prepare a standardized bacterial suspension (0.5 McFarland standard) in sterile saline.

-

Plate Inoculation: Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab.

-

Disk Application: Aseptically place paper disks impregnated with a known concentration of the pyrimidine derivative onto the agar surface.

-

Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where bacterial growth is inhibited. The size of the zone is indicative of the antimicrobial activity.

Antiviral Activity: A Broad-Spectrum Approach

The antiviral potential of pyrimidine derivatives has been extensively explored, with compounds showing activity against a range of viruses, including influenza, HIV, and hepatitis viruses.[18][19]

Mechanism of Action: Inhibition of Viral Enzymes and Replication

Pyrimidine-based antiviral agents can act through various mechanisms, including the inhibition of viral polymerases, proteases, and entry into host cells.[20] Some derivatives, as nucleoside analogs, can be incorporated into the growing viral DNA or RNA chain, causing chain termination and halting replication.

Structure-Activity Relationship (SAR) for Antiviral Activity

For antiviral pyrimidine nucleoside analogs, modifications to the sugar moiety and the pyrimidine base are critical for activity and selectivity.[21] For non-nucleoside inhibitors, specific substitutions on the pyrimidine ring can enhance binding to viral enzymes. For example, in anti-influenza pyrimidines, the introduction of cyclobutyl or cyclopentyl groups can improve potency.[21]

Quantitative Data: In Vitro Antiviral Activity

The following table shows the 50% effective concentration (EC50) values for representative pyrimidine derivatives against different viruses.

| Compound ID | Virus | Cell Line | EC50 (µM) | Reference |

| Compound K | Influenza A | MDCK | 0.01-0.1 | [21] |

| Compound L | Influenza B | MDCK | 0.01-0.1 | [21] |

| Compound M | Human Coronavirus 229E | Huh-7 | Not specified | [22] |

| Brequinar | Vesicular Stomatitis Virus | 293T | 0.031 | [20] |

| Brequinar | Encephalomyocarditis Virus | 293T | 0.039 | [20] |

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method to quantify the infectivity of a virus and to evaluate the efficacy of antiviral compounds.

Step-by-Step Methodology:

-

Cell Seeding: Plate a confluent monolayer of host cells in 6-well or 12-well plates.

-

Virus and Compound Incubation: Pre-incubate a known titer of the virus with serial dilutions of the pyrimidine derivative for 1 hour.

-

Infection: Infect the cell monolayers with the virus-compound mixture.

-

Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread.

-

Incubation: Incubate the plates for several days to allow for plaque formation.

-

Plaque Visualization and Counting: Stain the cells with a dye (e.g., crystal violet) to visualize and count the plaques.

-

EC50 Calculation: The EC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to various diseases, and pyrimidine derivatives have emerged as promising anti-inflammatory agents.[23]

Mechanism of Action: COX-2 Inhibition and NF-κB Pathway Modulation

Many pyrimidine-based anti-inflammatory compounds function by selectively inhibiting cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins.[23] Additionally, some derivatives can modulate the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory gene expression.

Signaling Pathway: NF-κB and its Modulation

Caption: The NF-κB signaling pathway and its modulation by pyrimidine derivatives.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

Step-by-Step Methodology:

-

Enzyme and Compound Preparation: Prepare solutions of purified COX-2 enzyme and serial dilutions of the pyrimidine derivative.

-

Reaction Initiation: In a 96-well plate, combine the enzyme, a heme cofactor, and the test compound. Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time.

-

Prostaglandin Measurement: Stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using an enzyme-linked immunosorbent assay (ELISA) kit.

-

IC50 Calculation: The IC50 value is the concentration of the compound that inhibits COX-2 activity by 50%.

Synthesis of the Pyrimidine Core: The Biginelli Reaction

The Biginelli reaction is a classic and efficient one-pot, three-component synthesis of dihydropyrimidinones, which can be readily oxidized to pyrimidines.[24][25]

General Reaction Scheme

An aldehyde, a β-ketoester, and urea (or thiourea) are condensed in the presence of an acid catalyst to form the dihydropyrimidine core.[24]

Experimental Workflow: Biginelli Reaction

Caption: A generalized workflow for the Biginelli synthesis of dihydropyrimidines.

Step-by-Step Methodology:

-

Reactant Mixture: In a round-bottom flask, combine the aldehyde (1 equivalent), β-ketoester (1 equivalent), and urea or thiourea (1.5 equivalents) in a suitable solvent such as ethanol.

-

Catalyst Addition: Add a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, Yb(OTf)3).[25]

-

Reaction: Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography.

-

Product Isolation: Upon completion, cool the reaction mixture to room temperature or in an ice bath to allow the dihydropyrimidinone product to precipitate.

-

Purification: Collect the solid product by filtration, wash with cold solvent, and purify by recrystallization.

Conclusion and Future Perspectives

The pyrimidine scaffold continues to be a cornerstone of medicinal chemistry and drug discovery. Its inherent biological relevance and synthetic tractability ensure its continued exploration for novel therapeutic agents. Future research will likely focus on the development of more selective and potent pyrimidine derivatives, the exploration of novel biological targets, and the use of advanced synthetic methodologies to create diverse chemical libraries. The integration of computational modeling and artificial intelligence in drug design will further accelerate the discovery of next-generation pyrimidine-based drugs with improved efficacy and safety profiles.

References

-

Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2023). Bentham Science. [Link]

-

Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022). PubMed. [Link]

-

Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (n.d.). Bentham Science. [Link]

-

Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. (2022). ResearchGate. [Link]

-

Biological Activity of Pyrimidine Derivativies: A Review. (2017). Juniper Publishers. [Link]

-

Synthesis and structure-activity relationships of pyrimidine derivatives as potent and orally active FGFR3 inhibitors with both increased systemic exposure and enhanced in vitro potency. (2021). PubMed. [Link]

-

Synthesis and anti-influenza virus activity of novel pyrimidine derivatives. (1999). PubMed. [Link]

-

Anticancer potential and structure activity studies of purine and pyrimidine derivatives: an updated review. (2024). PubMed. [Link]

-

The Establishment of an Antiviral State by Pyrimidine Synthesis Inhibitor is Cell Type-Specific. (n.d.). NIH. [Link]

-

Structure-activity relationship that was identified for the inhibitors... (n.d.). ResearchGate. [Link]

-

Biginelli reaction. (n.d.). Wikipedia. [Link]

-

Biginelli Reaction. (n.d.). Organic Chemistry Portal. [Link]

-

PYRIMIDINE AND ITS BIOLOGICAL ACTIVITY: A REVIEW. (2013). PharmaTutor. [Link]

-

Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023). IJPPR. [Link]

-

Antibacterial activity of pyrimidine derivatives. (n.d.). ResearchGate. [Link]

-

IC50 values for synthesized compounds against cancer cell lines. (n.d.). ResearchGate. [Link]

-

Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. (2024). ACS Omega. [Link]

-

Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. (n.d.). PMC. [Link]

-

Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. (2024). MDPI. [Link]

-

Synthesis, characterization, antimicrobial and antitubercular activity of some new pyrimidine derivatives. (n.d.). NISCAIR Online Periodicals Repository. [Link]

-

Structure-Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis. (2023). PubMed. [Link]

-

Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. (n.d.). PMC. [Link]

-

Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. (n.d.). ACS Publications. [Link]

-

Minimum Inhibitory Concentration (MIC) values in µg/mL of all the target compounds against different bacterial strains. (n.d.). ResearchGate. [Link]

-

AAU and IC50 value of synthesized pyrimidine derivatives. (n.d.). ResearchGate. [Link]

-

Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (n.d.). MDPI. [Link]

-

Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. (n.d.). PMC. [Link]

-

Idealised values for the potency (IC 50 ) of an inhibitor with... (n.d.). ResearchGate. [Link]

-

Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (n.d.). PMC. [Link]

-

Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). MDPI. [Link]

-

New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. (2024). PMC. [Link]

-

Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2024). MDPI. [Link]

-

Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. (2023). Bentham Science. [Link]

-

Antiviral activity of pyrimidine containing compounds: Patent review. (2022). PubMed. [Link]

Sources

- 1. pharmatutor.org [pharmatutor.org]

- 2. researchgate.net [researchgate.net]

- 3. eurekaselect.com [eurekaselect.com]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anticancer potential and structure activity studies of purine and pyrimidine derivatives: an updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benthamdirect.com [benthamdirect.com]

- 10. Synthesis and structure-activity relationships of pyrimidine derivatives as potent and orally active FGFR3 inhibitors with both increased systemic exposure and enhanced in vitro potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. op.niscpr.res.in [op.niscpr.res.in]

- 18. eurekaselect.com [eurekaselect.com]

- 19. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The Establishment of an Antiviral State by Pyrimidine Synthesis Inhibitor is Cell Type-Specific - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis and anti-influenza virus activity of novel pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 24. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 25. Biginelli Reaction [organic-chemistry.org]

Unlocking the Therapeutic Potential of 4,5-Dimethyl-2-pyrimidinol: A Technical Guide to Target Identification and Validation

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of clinically approved therapeutics with a broad spectrum of activities, including anti-cancer, anti-inflammatory, and anti-infective properties[1][2]. Within this privileged chemical class, 4,5-Dimethyl-2-pyrimidinol represents an under-investigated molecule with significant therapeutic potential. While direct biological data for this specific compound is scarce in current scientific literature, its structural similarity to known bioactive pyrimidine derivatives provides a strong rationale for a comprehensive investigation into its potential therapeutic targets[3]. This in-depth technical guide outlines a robust, multi-faceted strategy for the de novo identification and validation of the biological targets of 4,5-Dimethyl-2-pyrimidinol. By integrating cutting-edge in silico prediction methodologies with rigorous experimental validation, this guide provides a detailed roadmap for elucidating the mechanism of action of this promising compound and accelerating its potential translation into a novel therapeutic agent.

The Pyrimidine Scaffold: A Foundation of Therapeutic Diversity

The pyrimidine nucleus is a versatile heterocyclic motif that has been extensively explored in drug discovery, yielding a rich pipeline of compounds with diverse pharmacological activities[2]. The substitution pattern on the pyrimidine ring plays a critical role in defining the biological activity and target specificity of these molecules. For instance, various substituted pyrimidines have been identified as potent inhibitors of key therapeutic targets such as tubulin, fibroblast growth factor receptor 4 (FGFR4), and cyclin-dependent kinases (CDKs)[4][5][6]. The diverse bioactivities of pyrimidine-based compounds underscore the potential of 4,5-Dimethyl-2-pyrimidinol as a valuable lead compound for the development of novel therapeutics.

A Strategic Approach to Target Identification

Given the absence of established biological targets for 4,5-Dimethyl-2-pyrimidinol, a systematic and multi-pronged approach to target identification is warranted. This strategy will commence with a broad, unbiased screening to generate initial hypotheses, followed by focused experimental validation to confirm and characterize the direct molecular interactions. Our proposed workflow integrates computational and experimental methodologies to create a self-validating system for robust target identification.

In Silico Target Prediction: A Computational First-Pass

Computational approaches offer a rapid and cost-effective means to generate initial hypotheses regarding the potential biological targets of a small molecule[1][7]. By leveraging the vast amount of publicly available biological and chemical data, in silico methods can predict potential protein-ligand interactions, guiding subsequent experimental validation efforts.

Methodology: Virtual Screening

A virtual screening cascade will be employed to predict the potential targets of 4,5-Dimethyl-2-pyrimidinol. This will involve a combination of ligand-based and structure-based approaches.

Step 1: Ligand-Based Pharmacophore Modeling

-

Rationale: This method identifies the essential three-dimensional arrangement of chemical features (pharmacophore) of a molecule that are responsible for its biological activity. By screening large compound libraries, it is possible to identify other molecules that share a similar pharmacophore and, by extension, may share a similar biological target.

-

Protocol:

-

Generate a 3D conformation of 4,5-Dimethyl-2-pyrimidinol using computational chemistry software.

-

Identify key chemical features such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers.

-

Use this pharmacophore model to search databases of known bioactive molecules (e.g., ChEMBL, PubChem) to identify compounds with similar pharmacophoric features.

-

Analyze the known targets of the identified hit compounds to generate a preliminary list of potential targets for 4,5-Dimethyl-2-pyrimidinol.

-

Step 2: Structure-Based Molecular Docking

-

Rationale: Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. This method requires the 3D structure of the protein and can provide insights into the binding affinity and mode of interaction.

-

Protocol:

-

Compile a library of 3D protein structures for the potential targets identified in the pharmacophore modeling step.

-

Prepare the protein structures by adding hydrogens, assigning partial charges, and defining the binding pocket.

-

Dock the 3D structure of 4,5-Dimethyl-2-pyrimidinol into the binding site of each potential target protein using software such as AutoDock or Glide[8].

-

Score and rank the docking poses based on the predicted binding energy and analyze the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions).

-

Data Presentation: Prioritized Target List

The output of the in silico screening will be a prioritized list of potential protein targets for 4,5-Dimethyl-2-pyrimidinol. This list will be organized in a tabular format for clarity.

| Predicted Target | In Silico Method | Docking Score (kcal/mol) | Key Predicted Interactions | Biological Pathway | Disease Relevance |

| e.g., Kinase X | Molecular Docking | -9.5 | H-bond with backbone of residue Y | Cell Cycle Regulation | Cancer |

| e.g., GPCR Z | Pharmacophore | N/A | Aromatic, Hydrophobic | Signal Transduction | Inflammation |

| ... | ... | ... | ... | ... | ... |

Experimental Validation: From Prediction to Confirmation

Experimental validation is a critical step to confirm the computationally predicted targets and to elucidate the functional consequences of the drug-target interaction[9][10]. A tiered approach, starting with biochemical assays and progressing to cell-based and in vivo models, will be employed.

Methodology: A Multi-Tiered Validation Cascade

Tier 1: Biochemical Assays

-

Rationale: These assays directly measure the interaction between the compound and the purified target protein, providing quantitative data on binding affinity and/or enzyme inhibition.

-

Protocol: Enzyme Inhibition Assay (for predicted enzyme targets)

-

Obtain the purified recombinant target enzyme.

-

Determine the optimal assay conditions (e.g., substrate concentration, enzyme concentration, buffer composition).

-

Perform a dose-response experiment by incubating the enzyme with varying concentrations of 4,5-Dimethyl-2-pyrimidinol.

-

Measure the enzyme activity using a suitable detection method (e.g., spectrophotometry, fluorescence).

-

Calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the enzyme's activity.

-

Tier 2: Cell-Based Assays

-

Rationale: These assays assess the effect of the compound in a more physiologically relevant context, confirming target engagement and providing insights into the cellular phenotype.

-

Protocol: Cellular Thermal Shift Assay (CETSA)

-

Principle: The binding of a ligand to its target protein can increase the thermal stability of the protein. CETSA measures this change in thermal stability to confirm target engagement in intact cells or cell lysates[9].

-

Procedure: a. Treat cultured cells with 4,5-Dimethyl-2-pyrimidinol or a vehicle control. b. Heat the cell lysates to a range of temperatures. c. Separate the soluble and aggregated protein fractions by centrifugation. d. Detect the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting. e. A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.

-

Tier 3: Affinity-Based Proteomics

-

Rationale: For an unbiased approach to identify the full spectrum of protein targets, affinity-based proteomics can be employed. This method uses a modified version of the small molecule to "pull down" its binding partners from a complex biological sample.

-

Protocol: Affinity Purification followed by Mass Spectrometry (AP-MS)

-

Probe Synthesis: Synthesize a derivative of 4,5-Dimethyl-2-pyrimidinol that incorporates a reactive group for immobilization and a linker arm to minimize steric hindrance.

-

Immobilization: Covalently attach the synthesized probe to a solid support (e.g., agarose beads).

-

Incubation: Incubate the immobilized probe with a cell lysate or tissue extract.

-

Washing: Wash the beads extensively to remove non-specific binding proteins.

-

Elution: Elute the specifically bound proteins from the beads.

-

Protein Identification: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS)[11].

-

Conclusion and Future Directions

While 4,5-Dimethyl-2-pyrimidinol is a molecule with a paucity of direct biological characterization, its pyrimidine core strongly suggests a high potential for therapeutic relevance. The integrated, multi-disciplinary approach outlined in this guide provides a robust framework for the systematic identification and validation of its molecular targets. The successful execution of this strategy will not only elucidate the mechanism of action of 4,5-Dimethyl-2-pyrimidinol but will also pave the way for its further development as a novel therapeutic agent for a range of diseases. Future studies should focus on lead optimization to improve potency and selectivity, as well as in vivo efficacy studies in relevant disease models.

References

-

In Silico Analysis of Pyrimidine Derivatives as Potential Antibacterial Agents. AIP Conference Proceedings. [Link]

-

Design, Synthesis, In Silico and In Vitro Evaluation of Novel Pyrimidine Derivatives as EGFR Inhibitors. Bentham Science Publishers. [Link]

-

In silico selectivity modeling of pyridine and pyrimidine based CYP11B1 and CYP11B2 inhibitors: A case study. ResearchGate. [Link]

-

Computer Aided Target Identification & Validation. Creative Biolabs. [Link]

-

Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines. PubMed. [Link]

-

The role and application of bioinformatics techniques and tools in drug discovery. Frontiers in Pharmacology. [Link]

-

Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives as Potential In Vitro and In Vivo Anti-Inflammatory Agents. PubMed Central. [Link]

-

Protein Target Prediction and Validation of Small Molecule Compound. PubMed. [Link]

-

6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. PubMed Central. [Link]

-

Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. Taylor & Francis Online. [Link]

-

Using bioinformatics for drug target identification from the genome. PubMed. [Link]

-

Target Identification and Validation (Small Molecules). UCL. [Link]

-

Validation guidelines for drug-target prediction methods. Taylor & Francis Online. [Link]

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]

-

The Role of Bioinformatics in Target Identification and Validation. World BI. [Link]

-

Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. MDPI. [Link]

-

Structure based drug design and in vitro metabolism study: discovery of N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine as a potent microtubule targeting agent. PubMed Central. [Link]

-

Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. National Institutes of Health. [Link]

-

SwissTargetPrediction. Swiss Institute of Bioinformatics. [Link]

-

Small Molecule Drug Target Identification and Validation. Bioteke. [Link]

-

Design, synthesis, antineoplastic activity of new pyrazolo[3,4-d]pyrimidine derivatives as dual CDK2/GSK3β kinase inhibitors; molecular docking study, and ADME prediction. PubMed. [Link]

-

Target identification of small molecules: an overview of the current applications in drug discovery. PubMed Central. [Link]

-

Preparation, Characterization and in Silico Study of Some Pyrimidine Derivatives That Contain a Chalcone Group and Study of Their Biological Activity. MDPI. [Link]

Sources

- 1. Computer Aided Target Identification & Validation - Creative Biolabs [creative-biolabs.com]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives as Potential In Vitro and In Vivo Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, antineoplastic activity of new pyrazolo[3,4-d]pyrimidine derivatives as dual CDK2/GSK3β kinase inhibitors; molecular docking study, and ADME prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | The role and application of bioinformatics techniques and tools in drug discovery [frontiersin.org]

- 8. Bioinformatics in Drug Target Discovery| World BI [worldbigroup.com]

- 9. Protein Target Prediction and Validation of Small Molecule Compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ucl.ac.uk [ucl.ac.uk]

- 11. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

spectroscopic data for 4,5-Dimethyl-2-pyrimidinol (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 4,5-Dimethyl-2-pyrimidinol

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the spectroscopic data for 4,5-Dimethyl-2-pyrimidinol (CAS No: 34939-17-8), a heterocyclic compound of interest in medicinal chemistry and materials science.[1] With a molecular formula of C₆H₈N₂O and a molecular weight of 124.14 g/mol , understanding its structural features through modern spectroscopic techniques is paramount for its application in research and development.[1] This document is designed for professionals in drug development and scientific research, offering detailed protocols, data interpretation, and the rationale behind the analytical methodologies.

Molecular Structure and Tautomerism

4,5-Dimethyl-2-pyrimidinol exists in a tautomeric equilibrium between the enol (pyrimidinol) and keto (pyrimidinone) forms. This equilibrium is a critical factor influencing its spectroscopic properties, particularly in NMR and IR spectroscopy. The predominant form can be influenced by the solvent and the physical state (solid vs. solution). This guide will consider the contributions of both tautomers in the interpretation of the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For 4,5-Dimethyl-2-pyrimidinol, both ¹H and ¹³C NMR provide definitive structural information.

Proton (¹H) NMR Spectroscopy

Proton NMR reveals the electronic environment and connectivity of hydrogen atoms in the molecule.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.5 - 12.5 | Broad Singlet | 1H | N-H (keto form) / O-H (enol form) |

| ~7.80 | Singlet | 1H | C6-H |

| ~2.15 | Singlet | 3H | C4-CH₃ |

| ~1.95 | Singlet | 3H | C5-CH₃ |

Interpretation and Scientific Rationale

The ¹H NMR spectrum is expected to be relatively simple, reflecting the molecule's symmetry.

-

Labile Proton (N-H/O-H): A broad singlet observed far downfield (~11.5-12.5 ppm) is characteristic of the N-H proton in the pyrimidinone tautomer or the O-H proton in the pyrimidinol tautomer. Its broadness is due to chemical exchange with trace amounts of water in the solvent and quadrupole broadening from the adjacent nitrogen atoms. The chemical shift can vary with concentration and temperature.[2] In many pyrimidinone derivatives, the keto form is predominant in DMSO solution, making the N-H assignment more likely.[3]

-

Aromatic Proton (C6-H): The lone proton on the pyrimidine ring (C6-H) is anticipated to appear as a sharp singlet around 7.80 ppm. Its downfield shift is a direct consequence of the deshielding effect of the electronegative nitrogen atoms and the aromatic ring current.

-

Methyl Protons (C4-CH₃ and C5-CH₃): Two distinct singlets are expected for the two methyl groups. The C4-methyl group, being adjacent to a nitrogen atom, is predicted to be slightly more deshielded (~2.15 ppm) than the C5-methyl group (~1.95 ppm). The absence of splitting (singlets) confirms that there are no adjacent protons.

Experimental Protocol: ¹H NMR Spectroscopy

A standardized protocol is crucial for obtaining high-resolution, reproducible data.

-

Sample Preparation: Accurately weigh 5-10 mg of purified 4,5-Dimethyl-2-pyrimidinol and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.[4] Ensure the sample is fully dissolved.

-

Instrument Setup: Place the sample in the NMR spectrometer (e.g., a 400 MHz instrument).[5]

-

Data Acquisition:

-

Temperature: Set the probe temperature to 298 K (25 °C).

-

Tuning and Shimming: Tune the probe to the correct frequency and perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Pulse Sequence: Use a standard single-pulse sequence.

-

Spectral Width: Set to a range of -2 to 12 ppm.[6]

-

Number of Scans (NS): Acquire 16 to 64 scans for a good signal-to-noise ratio.

-

Relaxation Delay (D1): Use a delay of 1-2 seconds between scans.

-

-

-

Data Processing:

-

Apply Fourier Transformation to the Free Induction Decay (FID).

-

Perform phase and baseline corrections to the resulting spectrum.

-

Calibrate the chemical shift scale by referencing the residual solvent peak (DMSO at δ 2.50 ppm).

-

Integrate the peaks to determine the relative number of protons.

-

Workflow for ¹H NMR Analysis

Caption: A standard workflow for acquiring and processing a ¹H NMR spectrum.

Carbon (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy provides critical information about the carbon backbone of the molecule.

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~160.0 | C2 (C=O) |

| ~155.0 | C4 |

| ~145.0 | C6 |

| ~115.0 | C5 |

| ~15.0 | C4-CH₃ |

| ~10.0 | C5-CH₃ |

Interpretation and Scientific Rationale

Six distinct signals are expected, corresponding to the six unique carbon atoms in the molecule.

-

Carbonyl/Enol Carbon (C2): The C2 carbon is expected to be the most downfield signal (~160.0 ppm) due to its direct attachment to two electronegative atoms (N and O). This chemical shift is characteristic of a carbonyl carbon in a lactam system or a similar enolic carbon.

-

Ring Carbons (C4, C5, C6): The remaining ring carbons will have distinct chemical shifts. C4 (~155.0 ppm) is significantly deshielded by the adjacent nitrogen and the C=O group. C6 (~145.0 ppm) is also downfield as it is an sp² hybridized carbon in the heterocyclic ring. C5 (~115.0 ppm) is expected to be the most upfield of the ring carbons.

-

Methyl Carbons: The two methyl carbons will appear far upfield, as is typical for sp³ hybridized carbons. The C4-CH₃ (~15.0 ppm) may be slightly downfield compared to the C5-CH₃ (~10.0 ppm).

Experimental Protocol: ¹³C NMR Spectroscopy

The protocol is similar to ¹H NMR but requires parameters adjusted for the lower sensitivity and larger chemical shift range of the ¹³C nucleus.

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A slightly higher concentration may be beneficial.

-

Instrument Setup: Tune the probe to the ¹³C frequency (e.g., 100 MHz on a 400 MHz instrument).

-

Data Acquisition:

-

Pulse Sequence: Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets and enhance the signal via the Nuclear Overhauser Effect (NOE).[6]

-

Spectral Width: Set to a wide range, typically 0 to 200 ppm.[6]

-

Number of Scans (NS): A significantly larger number of scans (e.g., 1024 or more) is required due to the low natural abundance (1.1%) of the ¹³C isotope.[6]

-

Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei.[6]

-

-

Data Processing: Follow the same processing steps as for ¹H NMR (Fourier transform, phasing, baseline correction, and referencing to the DMSO-d₆ solvent peak at δ 39.52 ppm).

Workflow for ¹³C NMR Analysis

Caption: A standard workflow for acquiring and processing a ¹³C NMR spectrum.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted FTIR Data (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 2800 | Broad, Medium | N-H Stretch (H-bonded) |

| 3100 - 3000 | Weak | Aromatic C-H Stretch |

| 2980 - 2850 | Medium | Aliphatic C-H Stretch (CH₃) |

| ~1660 | Strong, Sharp | C=O Stretch (Amide/Lactam) |

| ~1610, ~1550 | Medium-Strong | C=C and C=N Ring Stretching |

| ~1450, ~1375 | Medium | C-H Bending (CH₃) |

| ~1250 | Medium | C-N Stretch |

Interpretation and Scientific Rationale

The IR spectrum provides strong evidence for the predominant tautomeric form.

-

N-H/O-H Region: A broad absorption in the 3200-2800 cm⁻¹ range is a strong indicator of an N-H group involved in hydrogen bonding, which supports the presence of the keto (pyrimidinone) tautomer in the solid state.

-

C=O Stretch: The most diagnostic peak is the strong, sharp absorption around 1660 cm⁻¹, characteristic of a carbonyl group in a cyclic amide (lactam) system.[7] The presence of this band is compelling evidence for the pyrimidinone structure.

-

C=C and C=N Stretches: Absorptions in the 1610-1550 cm⁻¹ region are typical for C=C and C=N stretching vibrations within a heterocyclic aromatic ring.[8]

-

C-H Stretches: Weaker bands between 3100-3000 cm⁻¹ correspond to the C-H stretch of the pyrimidine ring, while more intense bands from 2980-2850 cm⁻¹ arise from the symmetric and asymmetric stretching of the two methyl groups.[8]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is the preferred method due to its simplicity and minimal sample preparation.[9][10]

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.

-

Background Scan: Acquire a background spectrum of the empty ATR crystal. This is essential to subtract the spectral contributions of the atmosphere (CO₂ and H₂O).

-

Sample Application: Place a small amount of the solid 4,5-Dimethyl-2-pyrimidinol powder directly onto the center of the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure, ensuring good contact between the sample and the crystal surface.[11]

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Workflow for ATR-FTIR Analysis

Caption: A standard workflow for acquiring and processing an ATR-FTIR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable information about the molecule's fragmentation pattern, aiding in structural confirmation.

Predicted Mass Spectrum Data (Electron Ionization)

| m/z (mass-to-charge) | Relative Intensity | Assignment |

| 124 | High | [M]⁺˙ (Molecular Ion) |

| 123 | Medium | [M-H]⁺ |

| 96 | Medium | [M-CO]⁺˙ |

| 81 | High | [M-CO-CH₃]⁺ |

| 54 | Medium | [C₃H₄N]⁺ (Fragment) |

Interpretation and Scientific Rationale

Electron Ionization (EI) is a high-energy ("hard") technique that generates a molecular ion and a series of characteristic fragment ions.[12][13]

-

Molecular Ion ([M]⁺˙): The most critical peak will be the molecular ion at m/z 124, corresponding to the molecular weight of the compound.[1] Its presence confirms the elemental composition. High-resolution mass spectrometry (HRMS) could further confirm the exact mass of 124.06400.

-

Fragmentation Pattern: The fragmentation of dimethylpyrimidines is influenced by the stable heterocyclic ring.[14]

-

[M-H]⁺ (m/z 123): Loss of a hydrogen atom, likely from a methyl group, is a common initial fragmentation step.

-

[M-CO]⁺˙ (m/z 96): For the pyrimidinone tautomer, a characteristic loss of a neutral carbon monoxide (CO) molecule is expected, which is a common fragmentation pathway for lactam-containing structures.

-

[M-CO-CH₃]⁺ (m/z 81): Subsequent loss of a methyl radical from the m/z 96 fragment would lead to a stable ion at m/z 81.

-

Ring Cleavage: Further fragmentation would lead to smaller, stable ions, such as the fragment at m/z 54.

-

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the high-vacuum source of the mass spectrometer. This can be done using a direct insertion probe for solid samples or via a Gas Chromatography (GC) interface if the compound is sufficiently volatile and thermally stable.

-

Ionization: Bombard the vaporized sample molecules with a beam of high-energy electrons (typically 70 eV).[12] This ejects an electron from the molecule, creating a positively charged radical ion ([M]⁺˙).

-

Mass Analysis: Accelerate the newly formed ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Processing: The instrument software plots the relative abundance of the ions versus their m/z ratio to generate the mass spectrum.

Workflow for EI-MS Analysis

Caption: A standard workflow for acquiring and processing an EI mass spectrum.

Conclusion

The collective application of NMR, IR, and Mass Spectrometry provides a robust and unambiguous structural characterization of 4,5-Dimethyl-2-pyrimidinol. The data strongly supports the predominance of the pyrimidinone tautomer, particularly in the solid state and in polar aprotic solvents. This comprehensive spectroscopic guide serves as a foundational resource for researchers, enabling confident identification, quality control, and further development of this important heterocyclic compound.

References

-

El-Faham, A., et al. (2022). Spectroscopic details on the molecular structure of pyrimidine-2-thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2. Journal of Molecular Structure. Retrieved from [Link]

-

PubChem. (n.d.). 4,5-Dimethylpyrimidine. Retrieved from [Link]

-

Abdel-Wahab, B. F., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). NMR Spectroscopy. Retrieved from [Link]

-

Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science & Biotechnology Journal of Advanced Research. Retrieved from [Link]

-

Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]

-

Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

-

Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]

-

Michigan State University. (n.d.). NMR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR data of pyrimidine derivatives compounds. Retrieved from [Link]

-

Hasapis, X., & Macleod, A. J. (1979). Mass spectra of dimethylpyrimidines. Tetrahedron. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). Electron Ionization. Retrieved from [Link]

-

Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

Bruker. (2019). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. Retrieved from [Link]

-

Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). NMR Protocols and Methods. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. NMR Spectroscopy [www2.chemistry.msu.edu]

- 3. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 9. mt.com [mt.com]

- 10. youtube.com [youtube.com]

- 11. agilent.com [agilent.com]

- 12. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Sci-Hub. Mass spectra of dimethylpyrimidines / Tetrahedron, 1979 [sci-hub.jp]

Navigating the Unseen: A Technical Guide to the Safe Handling of 4,5-Dimethyl-2-pyrimidinol

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, novel heterocyclic compounds are the bedrock of innovation. Among these, pyrimidine derivatives hold a place of prominence due to their diverse pharmacological activities.[1][2][3] This guide focuses on a specific member of this family: 4,5-Dimethyl-2-pyrimidinol (CAS No. 34939-17-8). As a Senior Application Scientist, this document is crafted to provide an in-depth, technical framework for the safe handling and use of this compound, prioritizing scientific integrity and a culture of safety within the laboratory.

Section 1: Chemical and Physical Identity

Understanding the fundamental properties of 4,5-Dimethyl-2-pyrimidinol is the first step in safe handling.

| Property | Value | Source |

| CAS Number | 34939-17-8 | ECHEMI |

| Molecular Formula | C₆H₈N₂O | ECHEMI |

| Molecular Weight | 124.14 g/mol | ECHEMI |

| Synonyms | 4,5-Dimethyl-2(1H)-pyrimidinone, 2-hydroxy-4,5-dimethylpyrimidine | ECHEMI |

| Appearance | Solid (predicted) | --- |

| Boiling Point | 323.1 °C at 760 mmHg (predicted) | ECHEMI |

| Density | 1.17 g/cm³ (predicted) | ECHEMI |

Section 2: Hazard Assessment - A Precautionary Principle

Given the absence of a specific SDS, we must operate under the precautionary principle, assuming that 4,5-Dimethyl-2-pyrimidinol may possess hazards similar to its structural relatives. Safety data for analogous compounds, such as 2-Amino-4,6-dimethylpyrimidine and 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone, indicate the following potential hazards:

-

Skin Irritation: May cause redness and discomfort upon contact.

-

Serious Eye Irritation: May cause significant eye irritation, potentially leading to damage if not addressed promptly.

-

Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.

-

Potential for Reproductive Toxicity: Some pyrimidine derivatives are suspected of damaging fertility or the unborn child.

It is imperative to handle 4,5-Dimethyl-2-pyrimidinol as a potentially hazardous substance until comprehensive toxicological data becomes available.

Section 3: Exposure Controls and Personal Protection

A multi-layered approach to exposure control is critical.

Engineering Controls

-

Chemical Fume Hood: All manipulations of solid 4,5-Dimethyl-2-pyrimidinol and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are effectively diluted.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling 4,5-Dimethyl-2-pyrimidinol:

-

Eye Protection: Chemical safety goggles are required at all times. A face shield should be worn when there is a risk of splashing.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Gloves should be inspected before use and changed regularly, or immediately if contaminated.

-

Body Protection: A laboratory coat must be worn and buttoned. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls are recommended.

-

Respiratory Protection: If working outside of a fume hood is unavoidable, or in the case of a spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Section 4: Handling and Storage

Safe Handling Practices

-

Avoid Dust Formation: Handle the solid material carefully to prevent the generation of dust.

-

Use Appropriate Tools: Use spatulas and other tools designed for handling fine chemicals.

-

Avoid Contact: Prevent contact with skin, eyes, and clothing.

-

Hygiene: Wash hands thoroughly after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

Storage Requirements

-

Container: Store in a tightly sealed, clearly labeled container.

-

Location: Keep in a cool, dry, and well-ventilated area.

-

Incompatibilities: Store away from strong oxidizing agents.

Section 5: Emergency Procedures

First Aid Measures

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Spill Response

Section 6: Disposal Considerations

All waste containing 4,5-Dimethyl-2-pyrimidinol, including contaminated PPE and absorbent materials, must be treated as hazardous waste. Dispose of in accordance with all applicable federal, state, and local regulations. Contact your institution's environmental health and safety (EHS) department for specific guidance.

Section 7: Toxicological Profile - An Extrapolated View

While specific toxicological data for 4,5-Dimethyl-2-pyrimidinol is lacking, studies on other pyrimidine derivatives provide some insight. Some pyrimidine compounds have been shown to interact with biological systems and can exhibit toxicity under certain conditions.[4][5] The potential for skin, eye, and respiratory irritation is a common theme among many functionalized pyrimidines. The precautionary statements for related compounds often include warnings about potential long-term effects, such as reproductive toxicity. Therefore, it is crucial to minimize exposure and treat this compound with a high degree of caution.

Conclusion: A Commitment to Safety

The responsible advancement of science requires an unwavering commitment to safety. In the case of 4,5-Dimethyl-2-pyrimidinol, where comprehensive safety data is not yet established, this commitment is even more critical. By adhering to the precautionary principles and the detailed handling protocols outlined in this guide, researchers can mitigate potential risks and foster a secure laboratory environment. As new information becomes available, these guidelines should be reviewed and updated to ensure they reflect the most current understanding of this compound's safety profile.

References

- Barbieri, P., Bertazzoli, C., Di Marco, A., Fuoco, L., & Turolla, E. (1957). [General toxicology of some pyrimidine derivatives: 2-thiocytosine & 2-thio-5-methylcytosine]. Tumori, 43(4), 361–373.

- Sajewicz, W., & Milnerowicz, H. (2007). Toxicity of pyrimidine derivatives under oxidative stress conditions: chemiluminescence-based assays in systems containing erythrocytes, mitochondria or blood plasma.

-

IJPPR. (2023, May 30). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. Retrieved from [Link]

-

MDPI. (2024, September 24). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved from [Link]

-

PMC. (2023, June 2). Recent medicinal approaches of novel pyrimidine analogs: A review. Retrieved from [Link]

-

PMC. (n.d.). Recent Advances in Pyrimidine-Based Drugs. Retrieved from [Link]

-